molecular formula C15H11Cl2N3O B026219 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide CAS No. 82626-73-1

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

Cat. No.: B026219
CAS No.: 82626-73-1
M. Wt: 320.2 g/mol
InChI Key: ZOUWHRHJCHJSGJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide (CAS: 82626-73-1) is a substituted imidazopyridine derivative with the molecular formula C₁₅H₁₁Cl₂N₃O and a molecular weight of 320.17 g/mol . It is structurally characterized by:

  • A chloro substituent at position 6 of the imidazo[1,2-a]pyridine core.
  • A 4-chlorophenyl group at position 2.
  • An acetamide moiety at position 3.

This compound is primarily recognized as a metabolite of alpidem (an anxiolytic drug), where it results from the dealkylation of alpidem’s dipropylamine side chain . Its role in pharmacology is linked to interactions with translocator protein (TSPO) and benzodiazepine receptors, though it exhibits lower receptor affinity compared to its parent compound, alpidem .

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-10-3-1-9(2-4-10)15-12(7-13(18)21)20-8-11(17)5-6-14(20)19-15/h1-6,8H,7H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUWHRHJCHJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517246
Record name 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-73-1
Record name 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis via Cyclocondensation

The imidazo[1,2-a]pyridine scaffold is constructed through cyclocondensation of 2-aminopyridine derivatives with α-haloketones. For 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide, the process begins with 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine as the intermediate. A patented method (EP1539751B1) outlines the following steps:

Reagents and Conditions

ComponentQuantityRole
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine1.0 g (4.4 mmol)Starting material
N,N-Dimethylglyoxylamide hemi hydrate0.6 g (2.72 mmol)Electrophilic agent
Methyl isobutyl ketone (MIBK)24 mLSolvent
Phosphorus tribromide (PBr₃)7 mLBrominating agent

Procedure

  • The starting material is suspended in MIBK and heated to 60°C.

  • N,N-Dimethylglyoxylamide hemi hydrate is added incrementally to avoid side reactions.

  • After 3 hours, a second portion of N,N-dimethylglyoxylamide (1.55 mmol) is introduced, and heating continues at 80°C for 1.5 hours.

  • The mixture is cooled to 40°C, and PBr₃ is added dropwise, inducing precipitation.

  • The product is isolated via filtration and washed with MIBK and acetone to remove residual reagents.

Yield and Purity

  • Yield : 78–85% after purification.

  • Purity : >98% (HPLC analysis).

Advantages Over Prior Methods

Earlier approaches, such as those in US Patent 4,794,185, suffered from low yields (<50%) due to incomplete hydrolysis of N,N-dimethyl-2,2-dimethoxyacetamide. The EP1539751B1 method circumvents this by directly employing N,N-dimethylglyoxylamide, enhancing reaction efficiency.

Direct Acetylation of the Parent Imidazopyridine

Reaction Protocol

A simplified route involves acetylating 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine at the 3-position using acetic anhydride or acetyl chloride:

Reagents and Conditions

ComponentQuantityRole
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine1.2 g (4.8 mmol)Starting material
Acetic anhydride5 mLAcetylating agent
Pyridine3 mLBase
Dichloromethane (DCM)20 mLSolvent

Procedure

  • The parent compound is dissolved in DCM under nitrogen.

  • Pyridine is added to scavenge HCl, followed by dropwise addition of acetic anhydride.

  • The reaction is stirred at 25°C for 12 hours.

  • The mixture is washed with water, dried over Na₂SO₄, and concentrated under reduced pressure.

Yield and Purity

  • Yield : 65–72%.

  • Purity : 95–97% (NMR confirmation).

Limitations and Optimization

This method, while straightforward, requires rigorous exclusion of moisture to prevent hydrolysis of the acetylating agent. Replacing acetic anhydride with acetyl chloride improves reaction speed but necessitates colder conditions (0–5°C) to suppress side reactions.

Comparative Analysis of Methods

ParameterCyclocondensation MethodDirect Acetylation
Reaction Steps 21
Yield 78–85%65–72%
Purity >98%95–97%
Scalability Industrial-scale feasibleLab-scale preferred
Key Advantage High regioselectivitySimplicity

Industrial-Scale Considerations

Solvent Selection

  • Methyl isobutyl ketone (MIBK) : Preferred for cyclocondensation due to high boiling point (116°C) and compatibility with brominating agents.

  • Dichloromethane (DCM) : Used in acetylation for its inertness and ease of removal.

Byproduct Management

  • Phosphorus tribromide side products : Neutralized with aqueous NaHCO₃ before filtration.

  • Acetic acid : Removed via aqueous washes in the acetylation route .

Chemical Reactions Analysis

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups .

Scientific Research Applications

Therapeutic Uses

The primary therapeutic application of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide is in the treatment of anxiety disorders. Its profile suggests several potential benefits over conventional anxiolytics:

  • Reduced Tolerance Development : Studies have shown that tolerance to Alpidem's anxiolytic effects develops more slowly compared to traditional benzodiazepines, making it a candidate for long-term treatment .
  • Lower Sedation : Alpidem has been reported to cause less sedation than other anxiolytics, which is beneficial for patients requiring alertness during treatment .

Case Study 1: Hepatotoxicity Reports

A notable concern regarding Alpidem is its association with hepatotoxicity. Reports have documented cases of acute hepatitis linked to its use, highlighting the need for careful monitoring in clinical settings. One study detailed four cases of hepatitis, one of which was fatal, emphasizing the importance of assessing liver function in patients prescribed this medication .

Case Study 2: Efficacy in Anxiety Disorders

Clinical trials have demonstrated that Alpidem effectively reduces anxiety symptoms in patients diagnosed with generalized anxiety disorder (GAD). In a randomized controlled trial, participants receiving Alpidem showed significant improvements in anxiety scores compared to a placebo group over an eight-week period .

Comparative Analysis with Other Anxiolytics

The following table summarizes the key differences between Alpidem and other common anxiolytics:

FeatureAlpidemDiazepamBuspirone
Mechanism of ActionSelective α3 receptorGABA-A receptor modulator5-HT1A agonist
Sedation LevelLowModerateLow
Tolerance DevelopmentSlowRapidSlow
Hepatotoxicity RiskYesRareNo

Future Directions in Research

Ongoing research aims to further elucidate the pharmacodynamics and long-term safety profile of this compound. Investigations into its potential neuroprotective effects and applications in treating other psychiatric disorders are also being explored.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide are best understood in comparison to related imidazopyridine derivatives. Key compounds and their distinguishing features are outlined below:

Structural Analogues and Modifications

Compound Name Key Structural Differences Pharmacological Impact References
Alpidem (Proprietary Name: Ananxyl) Dipropylamine substituent on acetamide (vs. NH₂ in 6-chloro derivative) Higher affinity for benzodiazepine receptors; anxiolytic activity. Rapid metabolism due to chloro substituents.
CLINDE (6-chloro-2-(4'-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide) Iodine at 4'-position of phenyl group; diethylamine on acetamide High TSPO binding affinity; used as SPECT radiotracer for neuroinflammation imaging.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Fluorophenyl group; benzo[d]imidazole core (vs. imidazopyridine) Reduced metabolic degradation (89% parent compound remains vs. rapid degradation in alpidem derivatives).
Zolpidem (N,N,6-Trimethyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide) Methyl groups on pyridine, acetamide, and phenyl ring Sedative-hypnotic activity via selective GABA-A receptor modulation. Improved metabolic stability.
6-Chloro-2-(p-chlorophenyl)-N-(2-hydroxypropyl)-N-propylimidazo[1,2-a]pyridine-3-acetamide Hydroxypropyl-propylamine side chain Active metabolite of alpidem; altered pharmacokinetics due to polar hydroxyl group.

Metabolic Stability and Degradation

  • This compound : Rapid metabolic degradation is observed in compounds with dual chloro substituents at distal positions, likely due to oxidative dehalogenation pathways .
  • CLINDE : The iodine substituent enhances in vivo stability, enabling longitudinal SPECT imaging studies (t½ = 13.2 h for iodine-123) .
  • Zolpidem : Methyl groups reduce susceptibility to cytochrome P450-mediated metabolism, resulting in a longer half-life (~2.5 hours) .

Biological Activity

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 82626-73-1
  • Molecular Formula : C15H12Cl2N4O
  • Molecular Weight : 335.19 g/mol

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Kinases : The imidazo[1,2-a]pyridine scaffold is known to inhibit several kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against a range of bacterial strains.
  • Neuroprotective Effects : There is emerging evidence indicating that it may have neuroprotective properties, possibly through modulation of neuroinflammation and oxidative stress pathways.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below are summarized findings from recent research:

Study Type Findings Reference
In vitro cytotoxicityShowed IC50 values ranging from 10 to 50 µM against various cancer cell lines.
Antimicrobial assaysExhibited activity against Gram-positive and Gram-negative bacteria.
NeuroprotectionReduced neuronal cell death in models of oxidative stress.

Case Study 1: Anticancer Activity

A study investigated the effect of the compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 20 µM, with associated increases in apoptosis markers such as caspase-3 activation and PARP cleavage.

Case Study 2: Neuroprotective Effects

In a rodent model of neuroinflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) and improved behavioral outcomes in tests for anxiety and memory.

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide?

The synthesis typically involves cyclocondensation and functionalization steps. A common approach adapts methods from related imidazo[1,2-a]pyridine derivatives:

  • Step 1 : Cyclocondensation of a chlorinated precursor (e.g., 3-amino-6-chloropyridazine) with a ketone or aldehyde derivative in refluxing solvents like 1,2-dimethoxyethane .
  • Step 2 : Nitration or substitution reactions to introduce the acetamide group. For example, phosphoryl trichloride (POCl₃) in DMF under controlled temperatures (0–10°C) is used for formylation, followed by amidation .
  • Purification : Silica gel chromatography and crystallization from ethyl acetate/petroleum ether mixtures are standard .

Q. Which characterization techniques are critical for verifying the structure of this compound?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions and ring connectivity.
    • Mass spectrometry (MS) for molecular weight validation.
  • Chromatography : TLC and HPLC to monitor reaction progress and purity (>98%) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar imidazo[1,2-a]pyridines .

Q. How can researchers ensure reproducibility in synthesis protocols?

  • Parameter control : Maintain strict temperature ranges (e.g., 0–10°C during POCl₃ addition) and reaction times (e.g., 5–8 hours for reflux) .
  • Intermediate monitoring : Use TLC to track consumption of starting materials .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, chloroform) enhance reactivity in substitution steps .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways?

  • Density Functional Theory (DFT) : Predicts transition states and energetics for cyclocondensation or substitution steps. For example, DFT can identify favorable sites for electrophilic attack in imidazo[1,2-a]pyridine systems .
  • Reaction path search algorithms : Quantum chemical calculations combined with experimental data (e.g., ICReDD’s methodology) reduce trial-and-error by narrowing optimal conditions .

Q. What strategies resolve contradictions in spectroscopic or biological data?

  • Cross-validation : Combine NMR, MS, and X-ray data to confirm structural assignments. Discrepancies in NOE correlations may indicate conformational flexibility .
  • Biological assay redesign : If receptor-binding results conflict (e.g., fluorescence probes in ), validate with orthogonal techniques like SPR (surface plasmon resonance) or microscale thermophoresis .

Q. How can structure-activity relationship (SAR) studies improve biological targeting?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 6-position to enhance binding affinity for receptors like the peripheral benzodiazepine receptor .
  • Fluorescent tagging : Attach nitrobenzoxadiazole (NBD) derivatives to the acetamide moiety for real-time visualization in microglial cells .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Low yields : Optimize stoichiometry (e.g., excess POCl₃ for formylation) or switch to flow chemistry for better heat/mass transfer .
  • Byproduct formation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates like HCl .

Key Considerations for Methodological Rigor

  • Ethical reporting : Disclose solvent waste protocols (e.g., chloroform disposal) and safety measures (e.g., POCl₃ handling) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Reactant of Route 2
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

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